molecular formula C6H8N2OS B2919200 (2-(Methylthio)pyrimidin-4-yl)methanol CAS No. 102921-92-6

(2-(Methylthio)pyrimidin-4-yl)methanol

Cat. No.: B2919200
CAS No.: 102921-92-6
M. Wt: 156.2
InChI Key: NTKSOHDODBYGFL-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

(2-(Methylthio)pyrimidin-4-yl)methanol is a chemical compound with a pyrimidine structure, featuring a methylthio group at the 2-position and a hydroxymethyl group at the 4-position. It has the molecular formula C6H8N2OSC_6H_8N_2OS and a CAS number of 102921-92-6. The presence of the methylthio group gives it unique reactivity and potential biological activity, making it interesting for medicinal chemistry and organic synthesis research.

Pharmaceutical Chemistry

This compound has applications in pharmaceutical chemistry, especially in drug development. Its biological activities make it a candidate for creating new pharmaceuticals. Studies focus on its interactions with biological targets, with the specific mechanisms of action still under investigation. These mechanisms likely involve interference with cellular processes such as DNA synthesis or enzyme activity. Derivatives of this compound can be synthesized to exhibit enhanced biological activities or different pharmacological properties.

Biological Activities

Research indicates that this compound and its derivatives possess notable biological activities.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
4-Methyl-2-(methylthio)pyrimidin-5-yl)methanolMethylthio at 2-position; Hydroxymethyl at 5-positionUsed as an intermediate in rosuvastatin synthesis
1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-yl)methanolContains piperidine ringPotential neuroactive properties
6-Methylthiopyrimidin-4(3H)-oneMethylthio at 6-position; Ketone groupExhibits antifungal activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

(2-(Methylthio)pyrimidin-4-yl)methanol is a compound derived from the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H8N2OSC_6H_8N_2OS. Its structure features a methylthio group attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Synthesis

Recent studies have developed efficient synthetic routes for this compound, allowing for the production of this compound in significant yields. For instance, a notable synthesis involves the reaction of 2-amino-4-methylthio-pyrimidine with formaldehyde under acidic conditions, yielding the desired compound with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In a study evaluating its efficacy against various pathogens, it demonstrated moderate to good antibacterial effects against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Pathogen MIC (μg/mL) Comparison Agent MIC (μg/mL)
Xanthomonas oryzae50Thiodiazole copper25
Xanthomonas citri40Thiodiazole copper20
Botrytis cinerea6.72Hymexazol6.11

Antiplatelet Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiplatelet activity . A study reported that certain derivatives exhibited significant inhibition of platelet aggregation, suggesting potential use in cardiovascular therapies . The mechanism involves modulation of signaling pathways related to platelet activation.

Cancer Research

The compound's role in cancer therapy has also been investigated. It has been found to inhibit the activity of the PRC2 complex, which is implicated in various cancers such as diffuse large B-cell lymphoma (DLBCL). By competing with S-adenosylmethionine (SAM), it reactivates expression of tumor suppressor genes and inhibits tumor growth .

Case Studies

  • Antibacterial Efficacy : A study conducted on cucumber plants treated with this compound showed reduced infection rates from Botrytis cinerea, highlighting its potential as a biopesticide .
  • Cancer Treatment : In vitro assays demonstrated that the compound could significantly reduce cell viability in DLBCL cell lines by inducing apoptosis via the JNK signaling pathway. This suggests that it may serve as a lead compound for developing new cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(methylthio)pyrimidin-4-yl)methanol, and what factors influence yield optimization?

  • Methodology : The compound is synthesized via nucleophilic substitution at the pyrimidine ring. For example, formaldehyde can react with 2-(methylthio)pyrimidine derivatives under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group . Key factors affecting yield include:

  • Reagent stoichiometry : Excess formaldehyde ensures complete substitution.
  • Temperature : Elevated temperatures (e.g., 50–70°C) improve reaction kinetics but may promote side reactions.
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization is critical for isolating high-purity product, as impurities from incomplete substitution or oxidation can persist .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z [M+H]+) and retention times to verify molecular weight and purity. For example, LCMS with a C18 column (acetonitrile/water gradient) can resolve intermediates and byproducts .
  • NMR : Key signals include the hydroxymethyl proton (δ ~4.5–5.0 ppm, singlet) and methylthio group (δ ~2.5 ppm, singlet). Discrepancies in splitting patterns may indicate regiochemical impurities .

Q. What solvents and conditions are optimal for storing this compound to ensure stability?

  • Methodology : The compound is sensitive to oxidation and moisture. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents like methanol or DMF. Avoid prolonged exposure to light, as thiomethyl groups can degrade under UV .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine ring of this compound be addressed?

  • Methodology : The 4-position hydroxymethyl and 2-methylthio groups influence reactivity. For further substitution:

  • Electrophilic aromatic substitution (EAS) : Use directing groups (e.g., –SCH₃) to target specific positions. For example, iodination at the 5-position of related pyrimidines is achieved with N-iodosuccinimide in DMF .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at halogenated positions (e.g., 5-bromo derivatives) requires palladium catalysts and optimized ligand systems .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Case Study : A synthesis yielding 40% vs. 96% for similar intermediates :

  • Root cause analysis : Low yields may stem from incomplete substitution (insufficient reagent equivalents) or side reactions (e.g., oxidation of –SCH₃ to –SO₂CH₃).
  • Mitigation : Use real-time monitoring (TLC/HPLC) to track reaction progress. Adjust reaction time and temperature dynamically .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery?

  • Methodology :

  • Targeted assays : Screen against enzymes like neuronal nitric oxide synthase (nNOS), where pyrimidine derivatives show inhibitory activity. Use IC₅₀ measurements and docking studies to assess binding affinity .
  • Metabolic stability : Evaluate hepatic microsomal stability in vitro. Modify the hydroxymethyl group (e.g., acetylation) to improve pharmacokinetics .

Q. What mechanistic insights explain the low reactivity of this compound in certain coupling reactions?

  • Analysis : Steric hindrance from the hydroxymethyl group and electron-donating –SCH₃ can reduce electrophilicity.
  • Solution : Activate the pyrimidine ring via pre-halogenation (e.g., bromination at the 5-position) or use directing groups (e.g., –B(OH)₂) to enhance cross-coupling efficiency .

Q. Data Interpretation and Troubleshooting

Q. How should researchers interpret unexpected LCMS/HPLC results for this compound derivatives?

  • Case Example : A peak at m/z 923 [M+H]+ (vs. expected 745) suggests dimerization or adduct formation during purification. Confirm via high-resolution MS (HRMS) and repeat chromatography with stricter solvent gradients .

Q. Why might NMR spectra of this compound show split peaks for the hydroxymethyl group?

  • Diagnosis : Splitting indicates diastereomerism or rotameric forms due to restricted rotation.
  • Resolution : Use variable-temperature NMR to coalesce peaks or derivatize the hydroxymethyl group (e.g., acetylation) to simplify the spectrum .

Application-Oriented Questions

Q. How can this compound be functionalized to develop kinase inhibitors?

  • Design Strategy :
  • Introduce solubilizing groups (e.g., polyethylene glycol chains) at the hydroxymethyl position to enhance cell permeability .
  • Replace –SCH₃ with –SO₂CH₃ to modulate electron-withdrawing effects and binding affinity .

Q. What role does this compound play in synthesizing spirocyclic compounds for medicinal chemistry?

  • Case Study : The compound serves as a precursor for diazaspiro[4.5]decene derivatives. Key steps include cyclization via amide bond formation and subsequent functionalization with trifluoromethyl groups .

Properties

IUPAC Name

(2-methylsulfanylpyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKSOHDODBYGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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